![molecular formula C23H17N3OS B2724568 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole CAS No. 476298-79-0](/img/structure/B2724568.png)

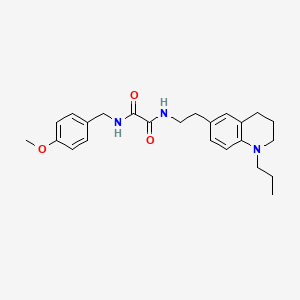

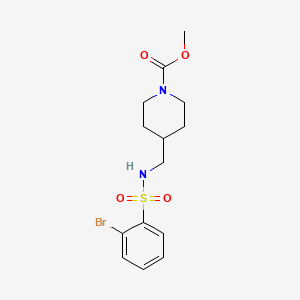

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A general, inexpensive, and versatile method for the synthesis of (1H-benzo [d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed .Molecular Structure Analysis

The structure of the ligand and its Pd (II) complex was characterized via FT–IR, 1H NMR, ESI mass spectra, UV–vis, time-resolved photoluminescence spectroscopy, X-ray structure, etc .Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis

1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Benzazole derivatives, including those related to the specified chemical structure, have been synthesized and evaluated for their biological activities. For instance, compounds have been designed to selectively target alpha 2-adrenoceptors and imidazoline receptors, exhibiting potential medical uses such as antihypertensive drugs (Sa̧czewski et al., 2008). Additionally, novel Schiff bases containing 1,2,4-triazole and pyrazole rings have been synthesized, showcasing significant antioxidant and α-glucosidase inhibitory activities, suggesting potential as therapeutic agents (Pillai et al., 2019).

Antioxidant Activities

Research into triheterocyclic compounds containing benzimidazole, thiophene, and 1,2,4-triazole rings has shown significant antioxidant activity. These studies provide insights into the development of new antioxidants that could be useful in preventing oxidative stress-related diseases (Menteşe et al., 2015).

Antimicrobial and Antitumor Evaluation

The exploration of benzimidazole, benzoxazole, and benzothiazole derivatives for antimicrobial activities has yielded promising results. For example, dipodal-benzimidazole, benzoxazole, and benzothiazole compounds have demonstrated broad-spectrum antimicrobial effectiveness against bacterial and fungal strains (Padalkar et al., 2014). In the realm of cancer research, novel 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings have been assessed for antitumor activity, highlighting the potential of benzothiazole structures in anticancer drug development (Yurttaş et al., 2015).

Antioxidant Properties and Chemical Stability

The antioxidant properties of novel benzimidazole derivatives have been investigated, with compounds showing significant effects in inhibiting lipid peroxidation and scavenging free radicals. These findings suggest the utility of such derivatives in combating oxidative stress (Aygari et al., 2015).

Wirkmechanismus

Target of action

Imidazole-containing compounds have a broad range of chemical and biological properties and are known to interact with various targets. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of action

The mode of action of imidazole-containing compounds can vary greatly depending on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their targets .

Biochemical pathways

Imidazole-containing compounds can affect various biochemical pathways due to their broad range of targets. The specific pathways affected by “2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole” would depend on its specific targets .

Pharmacokinetics

The ADME properties of imidazole-containing compounds can also vary greatly. Factors such as the compound’s size, polarity, and specific functional groups can influence its absorption, distribution, metabolism, and excretion .

Result of action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "this compound" .

Safety and Hazards

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Zukünftige Richtungen

The advancement in the field of science and technology has made incredible progress in the field of medicine leading to the discovery of many drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs . In heterocyclic chemistry, imidazole containing moiety occupied a unique position .

Eigenschaften

IUPAC Name |

2-(1H-benzimidazol-2-ylmethylsulfanyl)-4,5-diphenyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3OS/c1-3-9-16(10-4-1)21-22(17-11-5-2-6-12-17)27-23(26-21)28-15-20-24-18-13-7-8-14-19(18)25-20/h1-14H,15H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLFUBTXVXUMGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)SCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B2724491.png)

![2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B2724497.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2724508.png)